molecular formula C6H14ClNO2 B178433 2-(Methoxymethyl)morpholine hydrochloride CAS No. 144053-99-6

2-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B178433
CAS No.: 144053-99-6
M. Wt: 167.63 g/mol
InChI Key: NBPHWKGEMABLPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Methoxymethyl)morpholine hydrochloride typically involves the reaction of morpholine with methanol to produce 2-(Methoxymethyl)morpholine. This intermediate is then reacted with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: reacting morpholine with methanol followed by treatment with hydrochloric acid. The product is then purified through crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methoxymethyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Electrophilic Addition: It can also participate in electrophilic addition reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives .

Scientific Research Applications

2-(Methoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)morpholine hydrochloride is unique due to the presence of the methoxymethyl group, which imparts different chemical properties compared to its analogs. This group can influence the compound’s reactivity and its ability to participate in specific chemical reactions, making it valuable in various applications .

Properties

IUPAC Name

2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599815
Record name 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144053-99-6
Record name 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Benzyl-2 methoxymethylmorpholine is subjected to hydrogenolysis in hydrogen chloride-containing ethanol in the same manner as described in Reference Example 15 to give 2-methoxymethylmorpholine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methoxymethyl)morpholine hydrochloride
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2-(Methoxymethyl)morpholine hydrochloride
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2-(Methoxymethyl)morpholine hydrochloride
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2-(Methoxymethyl)morpholine hydrochloride
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2-(Methoxymethyl)morpholine hydrochloride
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2-(Methoxymethyl)morpholine hydrochloride

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